molecular formula C19H17Cl3FN3OS2 B2935791 3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-5-{[(2,4-dichlorophenyl)methanesulfinyl]methyl}-4-ethyl-4H-1,2,4-triazole CAS No. 344272-45-3

3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-5-{[(2,4-dichlorophenyl)methanesulfinyl]methyl}-4-ethyl-4H-1,2,4-triazole

Cat. No.: B2935791
CAS No.: 344272-45-3
M. Wt: 492.83
InChI Key: IKLFAOXLTNSFAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-5-{[(2,4-dichlorophenyl)methanesulfinyl]methyl}-4-ethyl-4H-1,2,4-triazole is a triazole derivative with a complex substitution pattern. Key structural features include:

  • Position 3: A sulfanyl (-S-) group linked to a 2-chloro-6-fluorophenylmethyl moiety.
  • Position 5: A methanesulfinyl (-SO-) group attached to a 2,4-dichlorophenylmethyl substituent.
  • Position 4: An ethyl group, contributing to steric bulk and lipophilicity.

This structure combines halogenated aryl groups, sulfinyl/sulfanyl linkages, and alkyl chains, which may influence electronic properties, solubility, and biological activity.

Properties

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-[(2,4-dichlorophenyl)methylsulfinylmethyl]-4-ethyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl3FN3OS2/c1-2-26-18(11-29(27)10-12-6-7-13(20)8-16(12)22)24-25-19(26)28-9-14-15(21)4-3-5-17(14)23/h3-8H,2,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKLFAOXLTNSFAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=C(C=CC=C2Cl)F)CS(=O)CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl3FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-5-{[(2,4-dichlorophenyl)methanesulfinyl]methyl}-4-ethyl-4H-1,2,4-triazole typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the chlorinated phenyl groups and the sulfanyl and sulfinyl functionalities. Common reagents used in these reactions include chlorinating agents, sulfur-containing compounds, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.

Chemical Reactions Analysis

Types of Reactions

3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-5-{[(2,4-dichlorophenyl)methanesulfinyl]methyl}-4-ethyl-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the oxidation state of the sulfur atoms.

    Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-5-{[(2,4-dichlorophenyl)methanesulfinyl]methyl}-4-ethyl-4H-1,2,4-triazole has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-5-{[(2,4-dichlorophenyl)methanesulfinyl]methyl}-4-ethyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. The compound’s halogenated phenyl groups and sulfur-containing functionalities enable it to bind to enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Halogenated Aryl Substituents

Compound A : 3-(3-Pyridyl)-5-(4-substituted phenyl)-4-[N-(substituted 1,3-benzothiazol-2-yl)amino]-4H-1,2,4-triazole (Patel et al., 2010)
  • Key Differences: Position 3: Pyridyl group instead of sulfanyl-linked chlorofluorophenyl. Position 5: Benzothiazole-amino substituent vs. sulfinyl-dichlorophenylmethyl.
  • Activity : Exhibited potent antibacterial activity against S. aureus and S. pyogenes (comparable to ampicillin) and antituberculosis effects .
Compound B : 3-(2,3-Dichlorophenyl)-4-(benzyl)-4H-1,2,4-triazole (P2X7 Antagonist)
  • Key Differences :
    • Position 3: Dichlorophenyl directly attached vs. sulfanyl-linked chlorofluorophenyl.
    • Position 4: Benzyl group vs. ethyl.
  • Activity : Demonstrated potent antagonism of P2X7 receptors, with improved physicochemical properties over tetrazole analogs .
Compound C : 3-Heptyloxy-4-(4-(hexyloxy)phenyl)-4H-1,2,4-triazole
  • Key Differences :
    • Positions 3 and 4: Alkoxy and aryloxy substituents vs. sulfanyl/sulfinyl groups.
  • Activity : High anticonvulsant activity (ED50 = 37.3 mg/kg) and low neurotoxicity (PI = 11.3) in MES tests .

Comparison of Substituent Effects on Activity

Substituent Position Target Compound Analogues Impact on Activity
Position 3 Sulfanyl-(2-Cl-6-F-phenyl)methyl Pyridyl (Compound A) Pyridyl enhances antibacterial activity; sulfanyl may improve membrane permeability.
Position 5 Sulfinyl-(2,4-Cl-phenyl)methyl Benzothiazole-amino (Compound A) Sulfinyl groups enhance metabolic stability; benzothiazole improves target binding.
Position 4 Ethyl Benzyl (Compound B), Alkyloxy (Compound C) Ethyl balances lipophilicity; benzyl increases steric hindrance for receptor binding.

Physicochemical and Electronic Properties

  • Sulfinyl vs. Sulfanyl: The sulfinyl group in the target compound (vs.
  • Alkyl Chain Length : The ethyl group at position 4 may optimize logP values compared to longer chains (e.g., heptyloxy in ), reducing toxicity while maintaining bioavailability .

Biological Activity

The compound 3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-5-{[(2,4-dichlorophenyl)methanesulfinyl]methyl}-4-ethyl-4H-1,2,4-triazole is a member of the triazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer therapies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C16H15Cl2FN3S2\text{C}_{16}\text{H}_{15}\text{Cl}_2\text{F}\text{N}_3\text{S}_2

This structure includes a triazole ring, which is known for its role in various biological activities.

Biological Activity Overview

  • Antimicrobial Activity
    • Studies have indicated that triazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains and fungi.
    • In vitro tests demonstrated that the compound shows effective inhibition against Staphylococcus aureus and Candida albicans , with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
  • Anticancer Properties
    • Research into mercapto-substituted triazoles has revealed their potential as anticancer agents. The compound has been tested against several cancer cell lines.
    • Notably, it displayed activity against colon carcinoma (HCT-116) with an IC50 value of 6.2 μM and against breast cancer (T47D) with IC50 values of 43.4 μM and 27.3 μM for different derivatives .
  • Mechanism of Action
    • The biological activity is believed to stem from the compound's ability to interfere with cellular processes such as DNA synthesis and repair mechanisms in pathogens and cancer cells. This interference can lead to apoptosis or cell cycle arrest, making it a candidate for further development as an anticancer drug .

Case Studies

  • Study on Antimicrobial Efficacy
    • A recent study evaluated the antimicrobial effects of various triazole derivatives, including the compound in focus. The results indicated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a new therapeutic agent .
  • Evaluation Against Cancer Cell Lines
    • Another study focused on the anticancer properties of related triazoles. The findings suggested that compounds similar to the one under review showed promising results in inhibiting tumor growth in vitro, particularly against aggressive cancer types such as triple-negative breast cancer .

Data Tables

Biological ActivityTest Organism/Cell LineIC50/MIC Values
AntimicrobialStaphylococcus aureus15.62 µg/mL
AntimicrobialCandida albicans15.62 µg/mL
AnticancerHCT-116 (Colon Cancer)6.2 µM
AnticancerT47D (Breast Cancer)27.3 µM

Q & A

Q. What collaborative approaches integrate synthetic chemistry and materials science for targeted delivery?

  • Nanocarrier Design : Encapsulate the compound in PEGylated liposomes or mesoporous silica nanoparticles.
  • Surface Functionalization : Conjugate with targeting ligands (e.g., folate) via click chemistry (CuAAC) to enhance tissue specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.